molecular formula C21H18N2O3 B11174911 2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate

2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate

Cat. No.: B11174911
M. Wt: 346.4 g/mol
InChI Key: RZSGGSPKGBZABO-UHFFFAOYSA-N
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Description

2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate is an organic compound that features a benzyl group, a pyridine ring, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate typically involves a multi-step process. One common method starts with the preparation of the key intermediate, which is then subjected to further reactions to form the final product. For instance, a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the desired compound . The reaction conditions often involve the use of hydrogen at room temperature to convert intermediates into the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

[2-[benzyl(pyridin-2-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C21H18N2O3/c1-16(24)26-19-12-6-5-11-18(19)21(25)23(20-13-7-8-14-22-20)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3

InChI Key

RZSGGSPKGBZABO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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